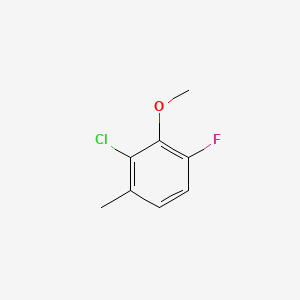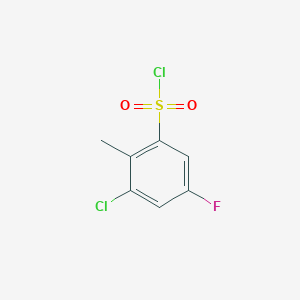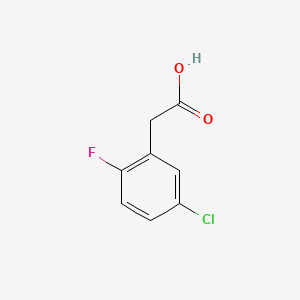
2-(1,1,2,3,3,3-Hexafluoropropyl)tetrahydrofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,1,2,3,3,3-Hexafluoropropyl)tetrahydrofuran is a fluorinated organic compound with the molecular formula C7H8F6O and a molecular weight of 222.13 g/mol . This compound is characterized by the presence of a tetrahydrofuran ring substituted with a hexafluoropropyl group, making it a unique and valuable compound in various scientific and industrial applications.
Preparation Methods
The synthesis of 2-(1,1,2,3,3,3-Hexafluoropropyl)tetrahydrofuran typically involves the reaction of tetrahydrofuran with hexafluoropropylene . The reaction conditions often require the use of a catalyst and controlled temperature to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale reactors and continuous flow processes to maximize yield and efficiency.
Chemical Reactions Analysis
2-(1,1,2,3,3,3-Hexafluoropropyl)tetrahydrofuran can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The hexafluoropropyl group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(1,1,2,3,3,3-Hexafluoropropyl)tetrahydrofuran has a wide range of applications in scientific research, including:
Chemistry: It is used as a solvent and reagent in various organic synthesis reactions due to its unique chemical properties.
Biology: This compound can be used in biochemical studies to investigate the effects of fluorinated compounds on biological systems.
Medicine: Research is ongoing to explore its potential use in drug development and delivery systems.
Industry: It is utilized in the production of specialty chemicals and materials, particularly in the field of fluorinated polymers and coatings
Mechanism of Action
The mechanism of action of 2-(1,1,2,3,3,3-Hexafluoropropyl)tetrahydrofuran involves its interaction with molecular targets through its fluorinated groups. These interactions can affect various biochemical pathways and molecular processes, making it a valuable tool in research. The specific molecular targets and pathways involved depend on the context of its use, such as in biochemical assays or material science applications .
Comparison with Similar Compounds
2-(1,1,2,3,3,3-Hexafluoropropyl)tetrahydrofuran can be compared with other fluorinated compounds such as:
1,1,1,3,3,3-Hexafluoro-2-propanol: Another fluorinated compound used in similar applications but with different chemical properties and reactivity.
Hexafluoropropene oxide trimer: A compound with multiple fluorinated groups, used in specialized chemical reactions. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for a variety of specialized applications
Properties
IUPAC Name |
2-(1,1,2,3,3,3-hexafluoropropyl)oxolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F6O/c8-5(7(11,12)13)6(9,10)4-2-1-3-14-4/h4-5H,1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUFBQXOWLQEASN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(C(C(F)(F)F)F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60379345 |
Source


|
| Record name | 2-(1,1,2,3,3,3-hexafluoropropyl)oxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60379345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53005-42-8 |
Source


|
| Record name | 2-(1,1,2,3,3,3-hexafluoropropyl)oxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60379345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
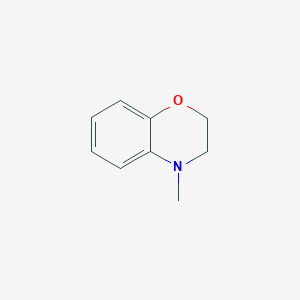
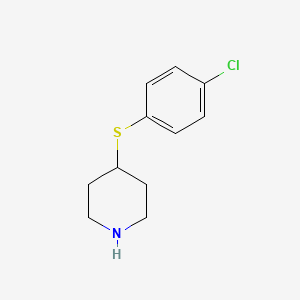
![methyl 3-{[(E)-4,4,4-trifluoro-3-oxo-1-butenyl]amino}-2-thiophenecarboxylate](/img/structure/B1350520.png)
![1-[(Tert-butyl)oxycarbonyl]-3-pyridin-3-ylmethylpiperidine-3-carboxylic acid](/img/structure/B1350521.png)
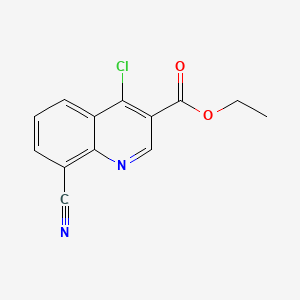
![Methyl 2-{[2-(2,4-dichlorophenyl)-2-(methoxyimino)ethyl]sulfanyl}benzenecarboxylate](/img/structure/B1350533.png)




![1-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1-ethanone](/img/structure/B1350546.png)
